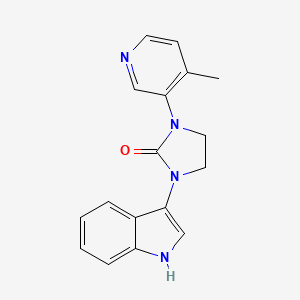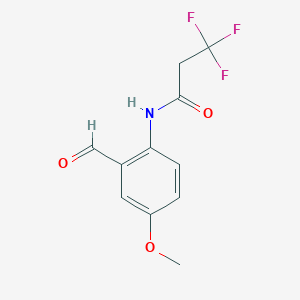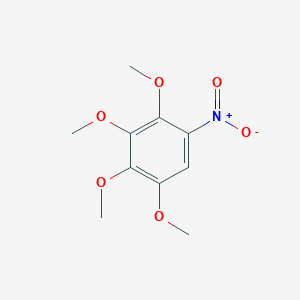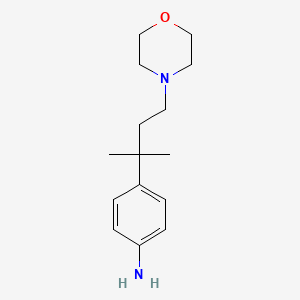
4-(2-Methyl-4-morpholinobutan-2-yl)benzenamine
描述
4-(2-Methyl-4-morpholinobutan-2-yl)benzenamine is an organic compound with the molecular formula C11H16N2O It is a derivative of benzenamine, featuring a morpholine ring and a methyl group attached to the butan-2-yl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-4-morpholinobutan-2-yl)benzenamine typically involves the reaction of 2-methyl-4-morpholinobutan-2-yl chloride with benzenamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity.
化学反应分析
Types of Reactions
4-(2-Methyl-4-morpholinobutan-2-yl)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid, sulfuric acid), bases (sodium hydroxide, potassium hydroxide).
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced derivatives with lower oxidation states.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
4-(2-Methyl-4-morpholinobutan-2-yl)benzenamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug development, particularly in the design of novel compounds with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 4-(2-Methyl-4-morpholinobutan-2-yl)benzenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Methyl-4-(4-morpholinyl)benzenamine: A closely related compound with similar structural features and chemical properties.
4-(2-Methyl-4-morpholinyl)benzenamine: Another derivative with a slightly different substitution pattern on the benzene ring.
Uniqueness
4-(2-Methyl-4-morpholinobutan-2-yl)benzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a morpholine ring and a methyl group on the butan-2-yl chain makes it a valuable compound for various applications, distinguishing it from other similar compounds.
属性
分子式 |
C15H24N2O |
|---|---|
分子量 |
248.36 g/mol |
IUPAC 名称 |
4-(2-methyl-4-morpholin-4-ylbutan-2-yl)aniline |
InChI |
InChI=1S/C15H24N2O/c1-15(2,13-3-5-14(16)6-4-13)7-8-17-9-11-18-12-10-17/h3-6H,7-12,16H2,1-2H3 |
InChI 键 |
NMXPKLARECIAFB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCN1CCOCC1)C2=CC=C(C=C2)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

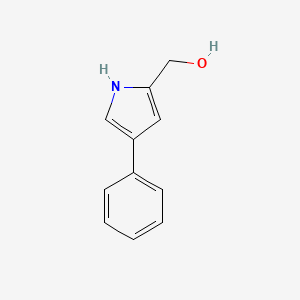
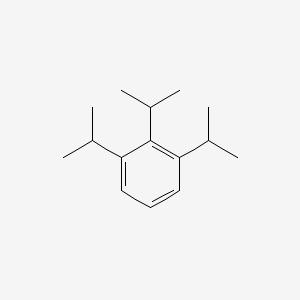
![1-(7-Amino-1,2,4,5-tetrahydrobenzo[d]azepin-3-yl)ethanone](/img/structure/B8360406.png)
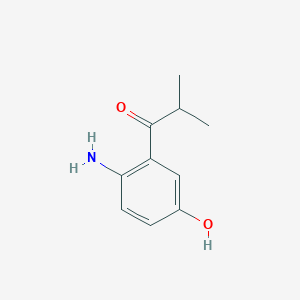
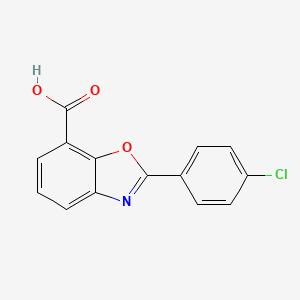
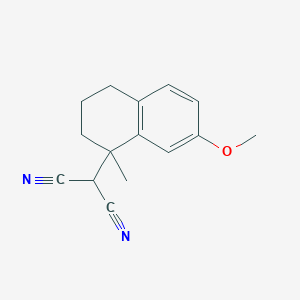
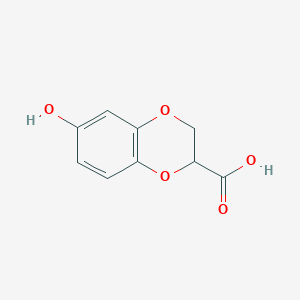
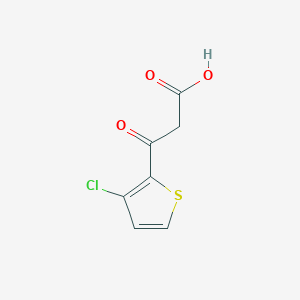
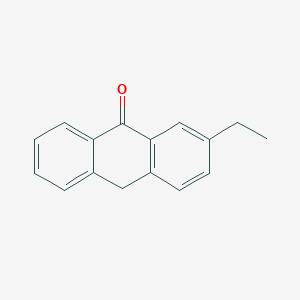
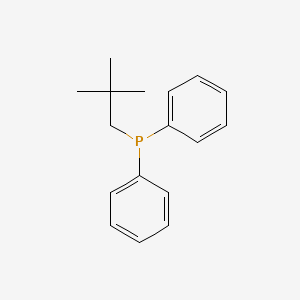
![3',4'-Dimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8360445.png)
